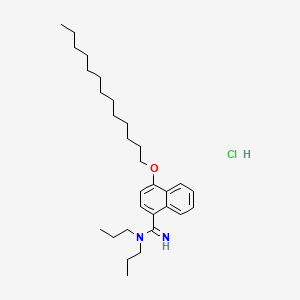![molecular formula C12H18O2 B13830251 1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-Acetyladamantane is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including Saxagliptin, which is used for the treatment of type 2 diabetes mellitus . The compound is characterized by its adamantane core structure, which provides unique stability and reactivity properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-Acetyladamantane typically starts from 1-adamantanecarboxylic acid. The process involves several steps:
Oxidation: 1-adamantanecarboxylic acid is oxidized using a mixture of sulfuric acid and nitric acid.
Acylation: The resulting product undergoes acylation using VHA reagent (SOCl2/DMF).
Substitution and Decarboxylation: Sodium diethyl malonate is used in a one-pot reaction to achieve substitution and decarboxylation.
Alkalization: The final step involves alkalization to yield 3-Hydroxy-1-Acetyladamantane.
Industrial Production Methods
In industrial settings, the synthesis is optimized to enhance yield and simplify operations. The use of VHA reagent in the acylation step significantly improves the overall yield to approximately 74% . The process is also streamlined by employing a one-pot method, which reduces the complexity and time required for production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-Acetyladamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-Acetyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The stability and reactivity of the adamantane core make it valuable in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-Acetyladamantane primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Saxagliptin, the compound contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition helps to increase insulin secretion and decrease glucagon levels, thereby improving blood sugar control in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid: Another intermediate used in the synthesis of Saxagliptin.
1-Acetyladamantane: A simpler derivative of adamantane with similar reactivity but lacking the hydroxyl group.
Uniqueness
3-Hydroxy-1-Acetyladamantane is unique due to the presence of both hydroxyl and acetyl functional groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3/t9-,10+,11?,12? |
Clave InChI |
ISGGLYJERYAKTR-ZYANWLCNSA-N |
SMILES isomérico |
CC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
SMILES canónico |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
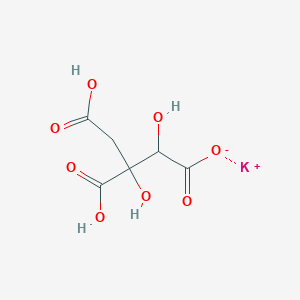

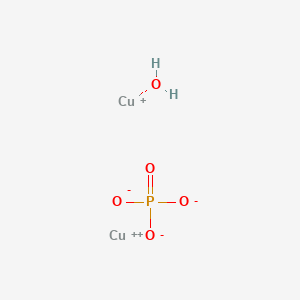
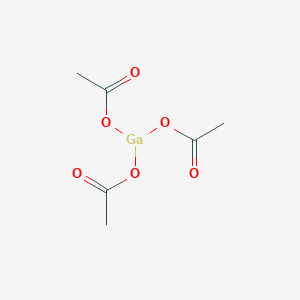
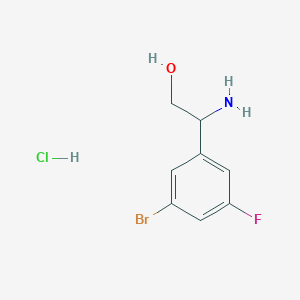


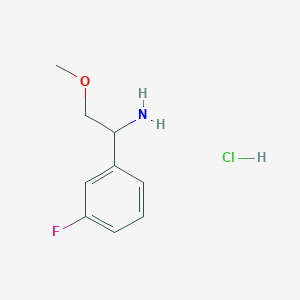
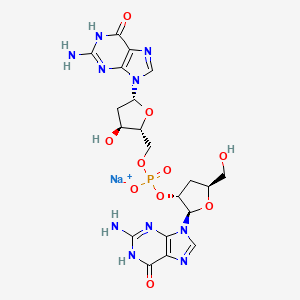
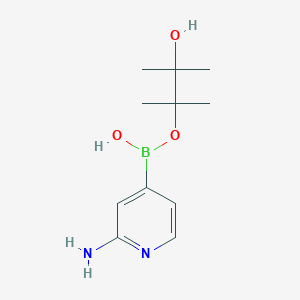
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
